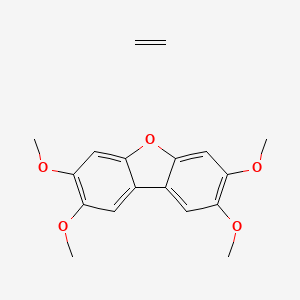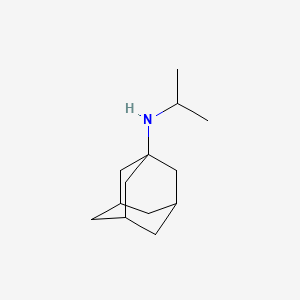
Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)-, also known as 1-aminoadamantane, is a compound with the molecular formula C10H17N. It is a derivative of adamantane, a hydrocarbon with a unique tricyclic structure. This compound is known for its stability and rigidity, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)- typically involves the amination of adamantane derivatives. One common method is the reaction of adamantane with ammonia or amines under high pressure and temperature conditions. Catalysts such as platinum or palladium are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yields and purity. The use of continuous flow reactors and advanced separation techniques can optimize the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized adamantane compounds.
Aplicaciones Científicas De Investigación
Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s stability and unique structure make it useful in studying biological interactions and as a potential drug candidate.
Medicine: It has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: The compound’s rigidity and stability make it suitable for use in materials science and as a precursor for advanced polymers.
Mecanismo De Acción
The mechanism of action of Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)- involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Adamantane: The parent hydrocarbon of Tricyclo(3.3.1.1(3,7))decan-1-amine, known for its stability and use in various applications.
1-Adamantanamine: A closely related compound with similar structural features and reactivity.
2-Adamantanamine: Another derivative of adamantane with different substitution patterns.
Uniqueness
Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its rigidity and stability make it particularly valuable in applications requiring robust and durable materials.
Propiedades
Número CAS |
3667-90-1 |
|---|---|
Fórmula molecular |
C13H23N |
Peso molecular |
193.33 g/mol |
Nombre IUPAC |
N-propan-2-yladamantan-1-amine |
InChI |
InChI=1S/C13H23N/c1-9(2)14-13-6-10-3-11(7-13)5-12(4-10)8-13/h9-12,14H,3-8H2,1-2H3 |
Clave InChI |
FSMRLILYPRGBDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC12CC3CC(C1)CC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


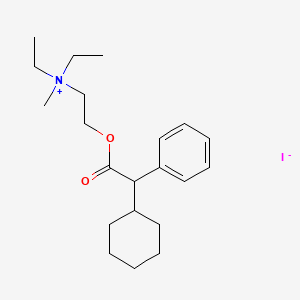
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12818991.png)
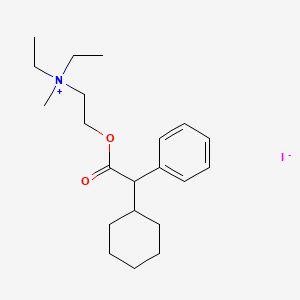
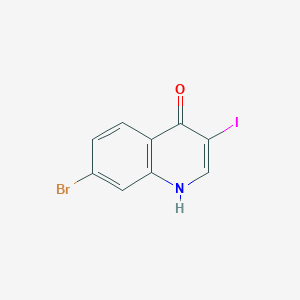

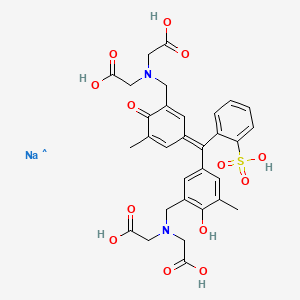
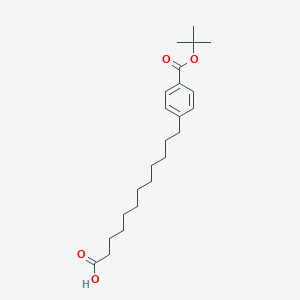
![2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12819026.png)
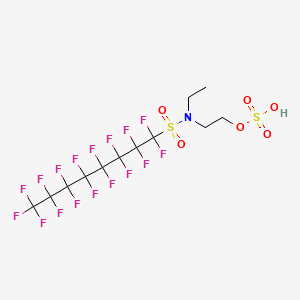
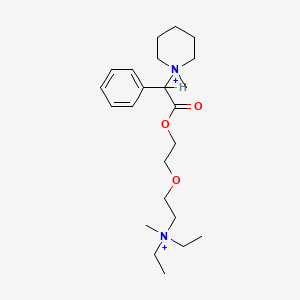

![5-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B12819049.png)
![1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine](/img/structure/B12819055.png)
